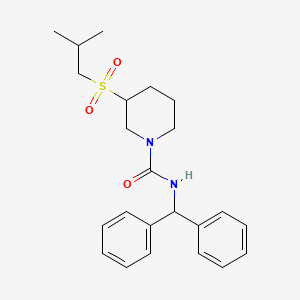

N-(diphenylmethyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide

Description

N-(Diphenylmethyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a diphenylmethyl group at the carboxamide nitrogen and a 2-methylpropanesulfonyl moiety at the 3-position. Its design combines lipophilic (diphenylmethyl) and polar (sulfonyl) groups, which may optimize blood-brain barrier penetration and target binding .

Properties

IUPAC Name |

N-benzhydryl-3-(2-methylpropylsulfonyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-18(2)17-29(27,28)21-14-9-15-25(16-21)23(26)24-22(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,18,21-22H,9,14-17H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDVPEDZUDIBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(diphenylmethyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a piperidine ring substituted with diphenylmethyl and a sulfonyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). It has been associated with stimulant effects, increased motor activity, and potential applications as a psychomotor stimulant or narcoleptic agent.

CNS Stimulation

A notable study highlighted that this compound demonstrated significant CNS stimulation. The compound was found to increase spontaneous motor activity, suggesting it may enhance alertness or physical performance .

Cardiac Effects

In vitro studies have shown that related compounds with similar structures produced inotropic effects in isolated rat hearts. The specific effects on cardiac function for this compound require further investigation, but related compounds have shown promise in enhancing heart contractility .

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the sulfonamide group may play a crucial role in modulating receptor interactions within the CNS.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| CNS Stimulation | Increased motor activity | |

| Cardiac Inotropic Effects | Enhanced contractility | |

| Potential Narcoleptic Activity | Induced sleep-like states |

Case Studies

Several case studies have explored the pharmacological profiles of similar compounds. For instance:

- Case Study 1 : A study on a related piperidine derivative indicated significant improvements in motor function in animal models, supporting the hypothesis that structural modifications can enhance CNS activity.

- Case Study 2 : Research on another diphenylmethyl-substituted piperidine demonstrated both vasodilatory and inotropic effects in vivo, suggesting potential therapeutic applications for cardiovascular conditions.

These case studies illustrate the importance of structural characteristics in determining the biological activity of piperidine derivatives.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Features

The compound shares key structural motifs with triarylmethane derivatives and piperidine-based analogs documented in the literature:

Substituent-Specific Comparisons

Table 1: Substituent Effects on Physicochemical Properties

Pharmacological Potential

While direct activity data for the target compound are absent, structurally related compounds exhibit diverse bioactivities:

- Triarylmethanes (e.g., T109, T128) : Demonstrated roles in modulating neurotransmitter receptors or enzymes due to their bulky aromatic groups .

- Piperazine/Piperidine Derivatives (e.g., compound 36) : Used as enzyme inhibitors (e.g., 8-oxoguanine DNA glycosylase) or antiallergic agents (e.g., acrylamide derivatives in ) .

Critical Analysis of Limitations

- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound limit mechanistic comparisons.

- Structural Variability : Analogs differ in substituent electronic profiles (e.g., sulfonyl vs. halogen), complicating extrapolation of bioactivity .

Preparation Methods

Synthesis of 3-(2-Methylpropanesulfonyl)pyridine

The piperidine core is often derived from pyridine hydrogenation. A palladium-catalyzed coupling between 3-bromopyridine and sodium 2-methylpropanesulfinate introduces the sulfonyl group at position 3.

Procedure :

- React 3-bromopyridine with sodium 2-methylpropanesulfinate in DMF using Pd(PPh₃)₄ (5 mol%) at 100°C for 12 hours.

- Isolate 3-(2-methylpropanesulfonyl)pyridine via column chromatography (hexane/EtOAc, 7:3).

Hydrogenation to Piperidine

The sulfonated pyridine is hydrogenated to piperidine using Raney nickel under H₂ (50 psi) in methanol.

Procedure :

- Suspend 3-(2-methylpropanesulfonyl)pyridine in methanol with 10% Raney Ni.

- Stir under H₂ at 60°C for 24 hours.

- Filter and concentrate to obtain 3-(2-methylpropanesulfonyl)piperidine.

Carboxamide Formation via Coupling

The piperidine amine is coupled with diphenylmethylamine using EDCI/HOBt.

Procedure :

- Dissolve 3-(2-methylpropanesulfonyl)piperidine (1 eq), diphenylmethylamine (1.2 eq), EDCI (1.2 eq), and HOBt (1.5 eq) in DMF.

- Stir at 25°C for 12 hours.

- Purify via recrystallization (EtOAc/hexane).

Direct Amidation Using PCl₃

One-Pot Amidation Strategy

Adapted from a patent, PCl₃ facilitates direct amidation between 3-(2-methylpropanesulfonyl)piperidine and diphenylmethylamine.

Procedure :

- Mix 3-(2-methylpropanesulfonyl)piperidine (1 eq), diphenylmethylamine (3 eq), and PCl₃ (0.5 eq) in toluene.

- Reflux at 60°C for 5 hours.

- Quench with saturated NaHCO₃ and extract with EtOAc.

Reductive Amination and Sulfonylation

Piperidine-4-one Intermediate

Synthesize 3-methyl-2,6-diphenylpiperidin-4-one via condensation of benzaldehyde and methylamine.

Procedure :

- React benzaldehyde (2 eq) with methylamine (1 eq) in ethanol.

- Add HCl to precipitate the imine, then reduce with NaBH₄.

Sulfonylation at Position 3

Introduce the sulfonyl group via nucleophilic substitution.

Procedure :

- Treat 3-bromopiperidine with sodium 2-methylpropanesulfinate in DMF at 80°C.

- Isolate 3-(2-methylpropanesulfonyl)piperidine.

Carboxamide Coupling

Use HATU/DIPEA for amide bond formation.

Procedure :

- Activate 3-(2-methylpropanesulfonyl)piperidine-1-carboxylic acid with HATU (1.2 eq).

- Add diphenylmethylamine (1.5 eq) and DIPEA (2 eq) in DMF.

- Stir for 6 hours and purify via HPLC.

Comparative Analysis of Synthetic Routes

Critical Considerations

- Stereochemistry : Hydrogenation of pyridine derivatives may yield racemic mixtures. Chiral catalysts (e.g., PtO₂ with cinchona alkaloids) can enforce enantioselectivity.

- Sulfonyl Group Stability : 2-Methylpropanesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.

- Purification Challenges : Silica gel chromatography is effective for intermediates, while recrystallization optimizes final product purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(diphenylmethyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., DCC or EDC) in solvents like dichloromethane or ethanol. Temperature control (20–40°C) and pH adjustments are critical for maximizing yield (≥75%) and purity (≥95%). Post-synthesis purification via column chromatography or recrystallization is advised .

- Key Parameters : Monitor reaction progress using TLC, and optimize solvent polarity to reduce byproduct formation .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and sulfonyl group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 451.2). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. What preliminary biological assays are suitable for evaluating this compound's bioactivity?

- Methodology : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Use cell viability assays (MTT or resazurin) to screen for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger) to predict interactions between the sulfonyl-piperidine moiety and target proteins (e.g., COX-2 or EGFR). Density functional theory (DFT) calculations assess electronic effects of substituents on binding affinity .

- Example : Replace the diphenylmethyl group with fluorinated analogs to improve hydrophobic interactions, as suggested by docking scores .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodology :

Replicate Assays : Control variables like cell passage number, serum concentration, and incubation time.

Structural Analog Comparison : Benchmark against analogs (e.g., N-{2-[(4-chlorophenyl)sulfanyl]ethyl} derivatives) to identify substituent-dependent activity trends .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to correlate assay conditions with reported IC₅₀ values .

Q. What strategies improve the compound's solubility and stability for in vivo studies?

- Methodology :

- Formulation : Use co-solvents (PEG-400 or cyclodextrins) or nanoemulsions to enhance aqueous solubility.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect the sulfonyl group from hydrolysis by adjusting pH to 6–7 .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining purity?

- Methodology :

- Reactor Design : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions.

- Process Control : Implement real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.